molecular formula C6H8N2O5S2 B14836423 2-Hydroxybenzene-1,3-disulfonamide

2-Hydroxybenzene-1,3-disulfonamide

Cat. No.: B14836423
M. Wt: 252.3 g/mol
InChI Key: LNYMTZGMZQCNKU-UHFFFAOYSA-N
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Description

2-Hydroxybenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of the sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzene-1,3-disulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2-hydroxybenzene (resorcinol) with chlorosulfonic acid, followed by the introduction of the sulfonamide groups. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The sulfonamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-Hydroxybenzene-1,3-disulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Sulfonamides are known for their antibacterial properties, and this compound may be explored for its potential therapeutic applications.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxybenzene-1,3-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Benzene-1,3-disulfonamide: Similar in structure but lacks the hydroxyl group.

    2-Hydroxybenzene-4-sulfonamide: Contains a single sulfonamide group at a different position.

    N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide: A chlorinated derivative with different chemical properties.

Uniqueness: 2-Hydroxybenzene-1,3-disulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O5S2

Molecular Weight

252.3 g/mol

IUPAC Name

2-hydroxybenzene-1,3-disulfonamide

InChI

InChI=1S/C6H8N2O5S2/c7-14(10,11)4-2-1-3-5(6(4)9)15(8,12)13/h1-3,9H,(H2,7,10,11)(H2,8,12,13)

InChI Key

LNYMTZGMZQCNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)S(=O)(=O)N

Origin of Product

United States

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